(2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, methoxyphenyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and overall molecular architecture.
Benzothiazoles: Similar in containing a thiazole ring but with different functional groups and applications.
Thiophenes: Compounds with a thiophene ring, often used in materials science and pharmaceuticals.
Uniqueness
(2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of methoxyphenyl and thiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N2O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2O3S2/c1-26-17-9-5-15(6-10-17)23-22-24(16-7-11-18(27-2)12-8-16)21(25)20(29-22)14-19-4-3-13-28-19/h3-14H,1-2H3/b20-14-,23-22? |
InChI Key |
BJYBDTAVJIXZFG-HNNYNVTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CS3)/S2)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CS3)S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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